molecular formula C9H15N3S B1456609 methyl N-cyano-4-methylpiperidine-1-carbimidothioate CAS No. 1379416-37-1

methyl N-cyano-4-methylpiperidine-1-carbimidothioate

Cat. No.: B1456609
CAS No.: 1379416-37-1
M. Wt: 197.3 g/mol
InChI Key: ZUWJRIZCPGFKJF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl N-cyano-4-methylpiperidine-1-carbimidothioate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-methylpiperidine with cyanogen bromide and methyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Methyl N-cyano-4-methylpiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-cyano-4-methylpiperidine-1-carbimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-cyano-4-methylpiperidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl N-cyano-4-methylpiperidine-1-carbimidothioate can be compared with other piperidine derivatives, such as:

    4-methylpiperidine: A simpler derivative with similar structural features but lacking the cyano and carbimidothioate groups.

    N-cyano-4-methylpiperidine: Similar to the compound but without the methyl ester group.

    Piperidine-1-carbimidothioate: Lacks the cyano and methyl groups, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler derivatives .

Properties

IUPAC Name

methyl N-cyano-4-methylpiperidine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-3-5-12(6-4-8)9(13-2)11-7-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWJRIZCPGFKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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